1-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-3-carboxylic acid
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Overview
Description
1-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The carboxylic acid functionality is then introduced via oxidation or carboxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect reactive sites, while the trifluoromethyl group can enhance the compound’s stability and reactivity. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tert-butoxycarbonyl)-5-(3-(trifluoromethyl)phenyl)piperidine-3-carboxylic acid
- 1-(Tert-butoxycarbonyl)-3-methyl-piperidine-3-carboxylic acid
Uniqueness
1-(Tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-3-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group on the piperidine ring, which can significantly influence its chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H18F3NO4 |
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Molecular Weight |
297.27 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-8(12(13,14)15)7(6-16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18) |
InChI Key |
BMIJZIRDVRPARM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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